[(1-Acetyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[(1-acetylpyrrolidin-2-yl)methyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-8(13)12-5-3-4-9(12)6-11(2)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBHTWCKEZLMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CN(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Acetylation of 2-Methylpyrrolidine
The primary amine group on the pyrrolidine nitrogen is acetylated to prevent unwanted side reactions in subsequent steps. Acetylation is typically performed using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or THF at 0–25°C. The reaction achieves >90% yield, with excess reagents removed via aqueous workup (e.g., NaHCO₃ wash).
Optimization of Reaction Conditions
Catalytic Hydrogenation Efficiency
The hydrogenation of 2-methylpyrroline is highly sensitive to catalyst loading and solvent composition. Data from the patent indicates that a 5% Pt/C catalyst in ethanol-methanol (3:1 v/v) achieves 98% conversion within 6 hours. Lower catalyst loadings (1–3%) prolong reaction times to 12–18 hours.
Recrystallization and Optical Purity
Recrystallization of tartrate salts from ethanol-methanol (2:1 v/v) improves optical purity from 50% ee to >98% ee after two cycles. The table below summarizes key parameters:
| Parameter | Value | Impact on Purity |
|---|---|---|
| Solvent Ratio | Ethanol:Methanol (2:1) | Maximizes yield (85%) |
| Cooling Rate | 0.5°C/min | Reduces impurities |
| Seed Crystal Loading | 1% w/w | Enhances uniformity |
Alternative Synthetic Routes
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic 2-methylpyrrolidine (e.g., using Candida antarctica lipase B) achieves 99% ee but suffers from low yields (30–40%).
Solid-Phase Synthesis
Immobilizing the pyrrolidine core on Wang resin enables stepwise addition of acetyl and methyl-amino acetic acid groups. This method reduces purification steps but is limited by resin loading capacity (0.5–1.2 mmol/g).
Analytical Characterization
Critical quality attributes include:
Chemical Reactions Analysis
Types of Reactions
[(1-Acetyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
[(1-Acetyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of [(1-Acetyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Acetyl vs. Methyl: The acetyl group (C₁₁H₁₉N₂O₃) increases molar mass and lipophilicity compared to methyl-substituted analogs (C₈H₁₆N₂O₂) . This may enhance membrane permeability but reduce aqueous solubility. Ethyl vs.
Positional Isomerism: The 3-yl substitution in (S)-2-(Ethyl(1-methylpyrrolidin-3-yl)amino)acetic acid () shifts the amino group, likely affecting conformational flexibility and target engagement compared to 2-yl analogs.
Terminal Modifications :
- All analogs retain the acetic acid group, suggesting a conserved role in hydrogen bonding or ionic interactions with biological targets.
Biological Activity
[(1-Acetyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid is a compound characterized by its unique structural features, including a pyrrolidine ring and an acetyl group, which suggest potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, particularly in treating neurological disorders.
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : Approximately 228.29 g/mol
The compound's structure allows it to engage in various chemical reactions, including nucleophilic substitutions and hydrolysis, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may act as an agonist or antagonist at specific receptors, influencing synaptic transmission and neuronal excitability. The following mechanisms have been proposed:
- Enzyme Interaction : The compound can modulate the activity of enzymes involved in neurotransmitter synthesis, potentially affecting pathways related to conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Receptor Binding : Its structural similarity to natural amino acids suggests that it may bind to neurotransmitter receptors, thus influencing neuronal signaling.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects :
- Antitumor Activity :
-
Metabolic Pathway Investigations :
- Used as a biochemical probe to investigate amino acid metabolism and related pathways.
Neurodegenerative Disease Research
In a study focusing on Alzheimer’s disease, compounds structurally related to this compound demonstrated significant inhibition of AChE and butyrylcholinesterase (BuChE), enzymes implicated in cognitive decline. The study highlighted the potential for developing new therapeutic agents targeting these enzymes .
Anticancer Research
Another investigation evaluated the cytotoxic effects of derivatives of this compound on various cancer cell lines. Results indicated that certain modifications enhanced apoptosis induction compared to standard chemotherapeutics like bleomycin, suggesting a promising avenue for cancer treatment .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrrolidine | Simple nitrogen-containing heterocycle | General chemical reactivity |
| Proline | Pyrrolidine ring | Important in protein structure |
| N-Acetylglycine | Acetyl group with glycine | Similar metabolic pathways |
| [(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid | Contains both amino and acetic moieties | Potential therapeutic applications |
Q & A
Basic Questions
Q. What established synthetic routes are available for [(1-Acetyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrrolidine ring. The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride under anhydrous conditions . The methylamino-methyl moiety is added through reductive amination or alkylation, followed by coupling with the acetic acid group. Purification often employs recrystallization or reverse-phase HPLC to isolate the product from intermediates like unreacted pyrrolidine derivatives or hydrolyzed acetyl by-products .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR in deuterated solvents (e.g., DO or DMSO-d) to resolve signals from the acetyl methyl group (~2.1 ppm), pyrrolidine protons (1.8–3.5 ppm), and acetic acid carboxylate .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 229.12) and fragmentation patterns to validate the acetyl and methylamino groups .
- IR : Peaks at ~1650–1700 cm (C=O stretch) and 2500–3300 cm (carboxylic acid O-H) provide functional group verification .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Methodological Answer : Common impurities include:
- Incomplete acetylation : Detectable via unreacted pyrrolidine signals in NMR. Mitigate by optimizing reaction time/temperature or using excess acetylating agents .
- Hydrolysis products : Trace acetic acid or deacetylated intermediates may form. Use anhydrous conditions and minimize exposure to moisture during synthesis .
- By-products from side reactions : Purify via preparative HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in the mobile phase to enhance separation .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrrolidine acetylation be resolved?
- Methodological Answer : Regioselectivity issues arise due to competing acetylation at multiple nitrogen or oxygen sites. Strategies include:
- Protecting groups : Temporarily block reactive sites (e.g., using Boc for amines) before acetylation .
- Catalytic control : Employ Lewis acids like ZnCl to direct acetylation to the pyrrolidine nitrogen .
- Kinetic monitoring : Use in-situ FTIR or LC-MS to track reaction progress and terminate at the desired stage .
Q. How to address discrepancies in NMR data due to tautomerism or solvent effects?
- Methodological Answer :
- Tautomerism : If the compound exhibits keto-enol tautomerism, perform variable-temperature NMR (e.g., 25°C to 60°C) to observe dynamic equilibria. Assign peaks using - HSQC for correlation .
- Solvent effects : Compare spectra in DO vs. DMSO-d. Carboxylic acid proton signals may broaden or shift in protic solvents .
Q. How to optimize HPLC conditions for quantifying this compound in biological matrices?
- Methodological Answer :
- Column : Use a C18 column (2.6 µm, 100 Å) for high resolution.
- Mobile phase : A gradient of 0.1% formic acid (aqueous) and acetonitrile improves peak shape. Avoid phosphate buffers for LC-MS compatibility .
- Detection : For low-concentration samples, employ tandem MS with multiple reaction monitoring (MRM) targeting m/z 229.12 → 143.05 (cleavage at the methylamino group) .
Q. What experimental designs minimize variability in reaction yields during scale-up?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters like temperature (40–80°C), stoichiometry (1–2 eq acetylating agent), and solvent polarity (THF vs. DCM) to identify robust conditions .
- In-line analytics : Implement PAT (Process Analytical Technology) tools (e.g., ReactIR) to monitor real-time conversion and adjust parameters dynamically .
- Purification consistency : Use automated flash chromatography with predefined gradients to reduce human error during isolation .
Data Contradiction Analysis
Q. How to resolve conflicting solubility data reported in different studies?
- Methodological Answer : Solubility discrepancies often stem from pH-dependent ionization of the carboxylic acid group.
- pH-solubility profile : Measure solubility in buffers (pH 2–8). Expect higher solubility at pH > pKa (~4.7 for acetic acid derivatives) due to deprotonation .
- Counterion effects : Compare hydrochloride vs. sodium salt forms; the latter typically has higher aqueous solubility .
Q. Why do biological activity assays show inconsistent results across labs?
- Methodological Answer : Potential factors include:
- Compound stability : Degradation in aqueous buffers (e.g., hydrolysis of the acetyl group) can reduce activity. Confirm stability via LC-MS before assays .
- Impurity profiles : Trace methylamino intermediates (e.g., from deacetylation) may exhibit off-target effects. Re-purify batches and re-test .
- Assay conditions : Optimize cell culture media pH to match the compound’s ionization state, ensuring consistent cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
